molecular formula C17H23F2N3O2 B6625388 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one

1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one

Cat. No. B6625388
M. Wt: 339.4 g/mol
InChI Key: WPWADTJZCWWNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one, also known as DFMP or JNJ-67953964, is a novel small molecule compound that has been developed for its potential use in scientific research. This compound has been shown to have promising applications in the study of various biological processes, including neuroscience and cancer research.

Mechanism of Action

1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one is a selective and potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that plays a critical role in many cellular processes, including cell proliferation, survival, and differentiation. 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one binds to the ATP-binding site of CK2 and inhibits its activity, leading to a reduction in CK2-dependent signaling pathways.
Biochemical and Physiological Effects:
1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one inhibits CK2 activity in a dose-dependent manner, leading to a reduction in cell proliferation and survival. In vivo studies have shown that 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one can inhibit tumor growth in mouse models of cancer. 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Parkinson's disease, where it has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.

Advantages and Limitations for Lab Experiments

1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one has several advantages for use in lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying CK2-dependent signaling pathways. 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one does have some limitations. It is a small molecule compound, which means that it may have limited bioavailability and may not be suitable for use in vivo in some cases. Additionally, 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one's mechanism of action is not fully understood, which may limit its use in some experimental settings.

Future Directions

There are several future directions for research on 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one. One potential direction is to further investigate its potential applications in the study of neurodegenerative diseases, such as Parkinson's disease. Another potential direction is to explore its potential as a therapeutic agent for cancer. Additionally, further research is needed to better understand the mechanism of action of 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one and to identify potential drug targets for its use in the treatment of various diseases.

Synthesis Methods

1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one can be synthesized using a multistep process that involves the reaction of several different chemical intermediates. The synthesis of 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one begins with the reaction of 2-chloro-5-difluoromethoxy-pyridine with piperidine to form 1-[5-(difluoromethoxy)pyridin-2-yl]piperidine. This intermediate is then reacted with 4-bromomethylpiperidine to form 1-[[1-[5-(difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidine-2-one, which is the precursor to 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one. The final step in the synthesis involves the oxidation of the piperidine ring to form 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one.

Scientific Research Applications

1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one has been shown to have potential applications in the study of various biological processes. In neuroscience research, 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one has been used to study the role of the dopamine D3 receptor in drug addiction and other neuropsychiatric disorders. 1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one has also been shown to have potential applications in cancer research, where it has been used to study the role of the protein kinase CK2 in cancer cell proliferation and survival.

properties

IUPAC Name

1-[[1-[5-(difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c18-17(19)24-14-4-5-15(20-11-14)21-9-6-13(7-10-21)12-22-8-2-1-3-16(22)23/h4-5,11,13,17H,1-3,6-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWADTJZCWWNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CC2CCN(CC2)C3=NC=C(C=C3)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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